molecular formula C12H8O3 B1580921 1,8-Naphthalaldehydic acid CAS No. 5811-87-0

1,8-Naphthalaldehydic acid

Cat. No.: B1580921
CAS No.: 5811-87-0
M. Wt: 200.19 g/mol
InChI Key: HLHDIWAOQIRETC-UHFFFAOYSA-N
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Description

1,8-Naphthalaldehydic acid is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of both an aldehyde group and a carboxylic acid group on a naphthalene ring. This compound is a yellow crystalline powder that is soluble in organic solvents but insoluble in water. It has gained significant attention in scientific research due to its potential biological and industrial applications.

Biochemical Analysis

Biochemical Properties

8-Formyl-1-naphthoic acid plays a significant role in biochemical reactions, particularly in the synthesis of fused bicyclic lactams. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it is used in the synthesis of compounds such as tetrahydrobenzoxazoloisoquinolinones and tetrahydrobenzoxazinoisoquinolinones . These interactions are primarily driven by the aldehyde and carboxylic acid groups, which participate in nucleophilic addition and condensation reactions.

Cellular Effects

8-Formyl-1-naphthoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with DNA, potentially affecting gene transcription and replication. Additionally, its role in the synthesis of complex molecules can impact cellular metabolism by altering the availability of key metabolic intermediates . The compound’s ability to form stable complexes with biomolecules suggests it may also play a role in modulating cellular signaling pathways.

Molecular Mechanism

At the molecular level, 8-Formyl-1-naphthoic acid exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins or nucleotides in DNA. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. For example, the aldehyde group can form Schiff bases with amino groups, potentially altering protein function and stability . Additionally, the compound’s interactions with DNA can result in changes in gene expression, influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Formyl-1-naphthoic acid can vary over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that its effects on cellular function can persist, with potential impacts on cell viability and proliferation. In vitro studies have demonstrated that the compound can maintain its activity over extended periods, making it a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of 8-Formyl-1-naphthoic acid in animal models are dose-dependent. At low doses, the compound has been shown to have minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, it can exhibit toxic effects, including cellular damage and organ dysfunction . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential adverse outcomes.

Metabolic Pathways

8-Formyl-1-naphthoic acid is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. It is metabolized by enzymes such as naphthoic acid dioxygenase, which catalyzes the hydroxylation of the aromatic ring . This reaction leads to the formation of dihydroxy derivatives, which are further processed into intermediates that enter the tricarboxylic acid (TCA) cycle. The compound’s involvement in these pathways underscores its role in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, 8-Formyl-1-naphthoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules, which determine its localization within the cell.

Subcellular Localization

8-Formyl-1-naphthoic acid exhibits specific subcellular localization patterns, which can affect its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments. These localization patterns are crucial for its role in modulating cellular processes and biochemical reactions.

Preparation Methods

1,8-Naphthalaldehydic acid can be synthesized through various synthetic routes. One common method involves the oxidation of 8-methylnaphthalene-1-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process . Another method involves the formylation of 1-naphthoic acid using formylating agents like formic acid and acetic anhydride under reflux conditions.

Chemical Reactions Analysis

1,8-Naphthalaldehydic acid undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents like halogens or nitro groups.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Scientific Research Applications

1,8-Naphthalaldehydic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including fused bicyclic lactams and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules like DNA and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with anticancer and antiviral properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1,8-Naphthalaldehydic acid can be compared with other similar compounds, such as:

    1-Naphthoic acid: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    8-Methylnaphthalene-1-carboxylic acid: Contains a methyl group instead of an aldehyde group, leading to different reactivity and applications.

    1,8-Naphthalenedicarboxylic acid: Contains two carboxylic acid groups, making it more acidic and suitable for different industrial applications.

This compound is unique due to the presence of both an aldehyde and a carboxylic acid group on the naphthalene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

8-formylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3/c13-7-9-5-1-3-8-4-2-6-10(11(8)9)12(14)15/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHDIWAOQIRETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=O)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064012
Record name 8-Formyl-1-naphthalenecarboxylic acid
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Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5811-87-0
Record name 8-Formyl-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
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Record name 1-Naphthalenecarboxylic acid, 8-formyl-
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Record name Naphthaldehydic acid
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Record name 1-Naphthalenecarboxylic acid, 8-formyl-
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Record name 8-Formyl-1-naphthalenecarboxylic acid
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Record name 8-formyl-1-naphthoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 1,8-Naphthalaldehydic acid be utilized in the synthesis of bicyclic lactams?

A: this compound serves as a versatile starting material in the synthesis of diverse bicyclic lactams []. Building upon Meyers' method, researchers have successfully synthesized 6,5, 6,6, and 6,7-fused bicyclic lactams by reacting this compound with various amino alcohols, including L-serine, diamines, and ethanethiol, without requiring any catalyst []. Furthermore, reacting this compound with (R)-phenylglycinol yields the 6,5-fused bicyclic lactam with exceptional diastereoselectivity, exceeding 98:2 []. These findings highlight the utility of this compound as a valuable building block in organic synthesis.

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